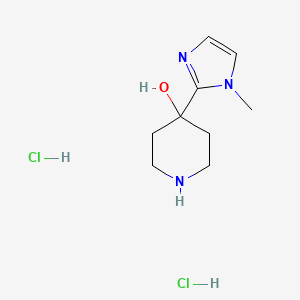

1-Methyl-4-(4-methylsulfanylbutyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

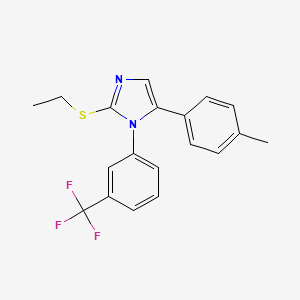

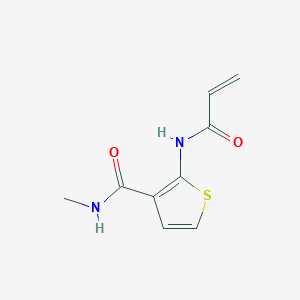

“1-Methyl-4-(4-methylsulfanylbutyl)piperazine” is an organic compound with the CAS Number: 1872790-60-7 . It has a molecular weight of 202.36 . The compound is in liquid form .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H22N2S/c1-11-6-8-12(9-7-11)5-3-4-10-13-2/h3-10H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Metabolic Pathways and Drug Development

1-Methyl-4-(4-methylsulfanylbutyl)piperazine is a compound that has been investigated in various contexts for its metabolic pathways and potential therapeutic applications. A notable study focused on the oxidative metabolism of a related antidepressant, Lu AA21004, highlighting the enzyme-mediated transformations it undergoes, including oxidation and hydroxylation processes. This research provides insights into how similar piperazine derivatives could be metabolized in the human body, emphasizing the roles of specific cytochrome P450 enzymes in these metabolic pathways (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, Dalgaard, 2012).

Antibacterial Properties

Research on piperazine derivatives, including those structurally related to this compound, has demonstrated their potential as antibacterial agents. For instance, the synthesis and evaluation of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids revealed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the potential of piperazine derivatives in developing new antibiotics to combat resistant bacterial strains (Matsumoto, Minami, 1975).

Anticancer Activity

The compound TM208, a 4-methyl-piperazine-1-carbodithioc acid derivative, has been studied for its anticancer properties. Metabolic studies in rats identified several metabolites of TM208, indicating its complex biotransformation. The research underscores the therapeutic potential of piperazine derivatives in cancer treatment due to their excellent in vivo and in vitro anticancer activity and low toxicity profile (Jiang, Ling, Han, Li, Cui, 2007).

Neuropharmacological Applications

Piperazine derivatives have been explored for their neuropharmacological potential, including as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders. For example, research into the analogues of σ receptor ligand PB28 showed that incorporating polar functionality and reducing lipophilicity could produce compounds with therapeutic relevance in oncology and diagnostic applications (Abate, Niso, Lacivita, Mosier, Toscano, Perrone, 2011).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H314, H332, H335 indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns, eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and not eating, drinking, or smoking when using this product .

Mecanismo De Acción

Please consult with a healthcare professional or a researcher for more specific and detailed information about this compound. They may have access to more recent data or unpublished research that could provide the information you’re looking for. If you’re conducting research, you might also consider reaching out to the supplier or manufacturer of the compound for more information . They may be able to provide you with a certificate of analysis or other documentation that contains more detailed information.

Propiedades

IUPAC Name |

1-methyl-4-(4-methylsulfanylbutyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2S/c1-11-6-8-12(9-7-11)5-3-4-10-13-2/h3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZKYHHMTRGJQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCCSC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1872790-60-7 |

Source

|

| Record name | 1-methyl-4-[4-(methylsulfanyl)butyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

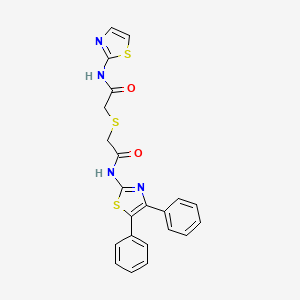

![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)

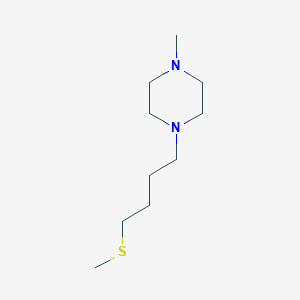

![3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2696237.png)